molecular formula C18H28N4O2S B2894726 N1-cyclopentyl-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide CAS No. 946328-66-1

N1-cyclopentyl-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide

Cat. No.: B2894726
CAS No.: 946328-66-1
M. Wt: 364.51
InChI Key: RANGHKBAMDRPLT-UHFFFAOYSA-N
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Description

N1-cyclopentyl-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide is a synthetic organic compound that belongs to the class of oxalamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents. The unique structure of this compound, featuring a cyclopentyl group, a piperazine ring, and a thiophene moiety, suggests it may have interesting biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-cyclopentyl-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide typically involves multiple steps:

    Formation of the oxalamide backbone: This can be achieved by reacting oxalyl chloride with an appropriate amine.

    Introduction of the cyclopentyl group: This step may involve the use of cyclopentylamine.

    Attachment of the piperazine ring: This can be done through nucleophilic substitution reactions.

    Incorporation of the thiophene moiety: This step might involve palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.

    Reduction: Reduction reactions could target the oxalamide or piperazine moieties.

    Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Conditions may vary, but typical reagents include halides, acids, or bases.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring might yield sulfoxides or sulfones.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic agent for various diseases.

    Industry: Used in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with proteins or enzymes, modulating their activity. The piperazine ring is known to interact with neurotransmitter receptors, while the thiophene moiety may enhance binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • N1-cyclopentyl-N2-(2-(4-methylpiperazin-1-yl)ethyl)oxalamide
  • N1-cyclopentyl-N2-(2-(thiophen-3-yl)ethyl)oxalamide

Uniqueness

The presence of both the piperazine ring and the thiophene moiety in N1-cyclopentyl-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide makes it unique compared to other similar compounds. This combination may result in distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

N'-cyclopentyl-N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O2S/c1-21-7-9-22(10-8-21)16(14-6-11-25-13-14)12-19-17(23)18(24)20-15-4-2-3-5-15/h6,11,13,15-16H,2-5,7-10,12H2,1H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RANGHKBAMDRPLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C(=O)NC2CCCC2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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